molecular formula C13H8F3NO3 B1629634 6-(2-(Trifluoromethoxy)phenyl)picolinic acid CAS No. 887983-48-4

6-(2-(Trifluoromethoxy)phenyl)picolinic acid

Cat. No.: B1629634
CAS No.: 887983-48-4
M. Wt: 283.2 g/mol
InChI Key: OSWRNYCILGQIJR-UHFFFAOYSA-N
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Description

6-(2-(Trifluoromethoxy)phenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acid derivatives. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a picolinic acid moiety. This compound is a white crystalline powder that is soluble in organic solvents and has a melting point of 220-222°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Trifluoromethoxy)phenyl)picolinic acid typically involves the reaction of 2-(trifluoromethoxy)aniline with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(2-(Trifluoromethoxy)phenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinic acid derivatives .

Scientific Research Applications

6-(2-(Trifluoromethoxy)phenyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    6-(2-(Trifluoromethyl)phenyl)picolinic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    6-(2-(Methoxy)phenyl)picolinic acid: Contains a methoxy group instead of a trifluoromethoxy group.

    6-(2-(Chloromethoxy)phenyl)picolinic acid: Features a chloromethoxy group in place of the trifluoromethoxy group.

Uniqueness

6-(2-(Trifluoromethoxy)phenyl)picolinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-7-2-1-4-8(11)9-5-3-6-10(17-9)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWRNYCILGQIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647075
Record name 6-[2-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887983-48-4
Record name 6-[2-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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